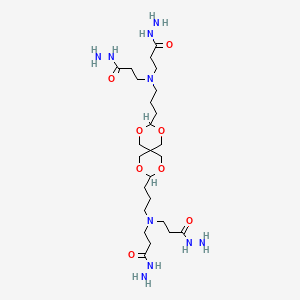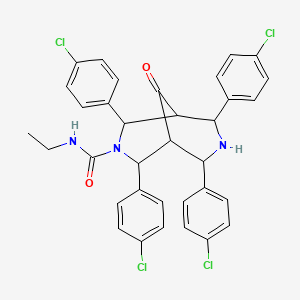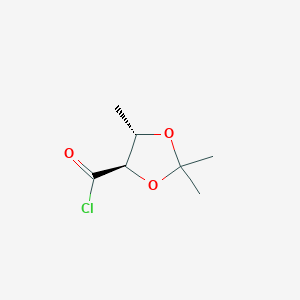
(4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-4-carbonyl chloride,2,2,5-trimethyl-,(4r-trans)-(9ci) is a specialized organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The specific structure and stereochemistry of this compound make it unique and potentially useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carbonyl chloride,2,2,5-trimethyl-,(4r-trans)-(9ci) typically involves the reaction of 1,3-dioxolane derivatives with chlorinating agents. Common reagents used in the synthesis include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of chlorinating agents.
化学反応の分析
Types of Reactions
1,3-Dioxolane-4-carbonyl chloride,2,2,5-trimethyl-,(4r-trans)-(9ci) can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Aqueous Base: Used for hydrolysis reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May be used in the synthesis of biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dioxolane-4-carbonyl chloride,2,2,5-trimethyl-,(4r-trans)-(9ci) depends on its reactivity with other molecules. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The specific molecular targets and pathways involved would depend on the context of its use.
類似化合物との比較
Similar Compounds
1,3-Dioxolane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
1,3-Dioxolane-4-methanol: Similar structure but with a hydroxymethyl group.
Uniqueness
1,3-Dioxolane-4-carbonyl chloride,2,2,5-trimethyl-,(4r-trans)-(9ci) is unique due to its specific stereochemistry and the presence of the carbonyl chloride group, which imparts distinct reactivity compared to other dioxolane derivatives.
特性
CAS番号 |
78086-73-4 |
|---|---|
分子式 |
C7H11ClO3 |
分子量 |
178.61 g/mol |
IUPAC名 |
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO3/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3/t4-,5+/m0/s1 |
InChIキー |
ZSQOAWMHWUUGEB-CRCLSJGQSA-N |
異性体SMILES |
C[C@H]1[C@@H](OC(O1)(C)C)C(=O)Cl |
正規SMILES |
CC1C(OC(O1)(C)C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


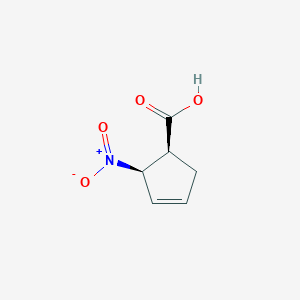


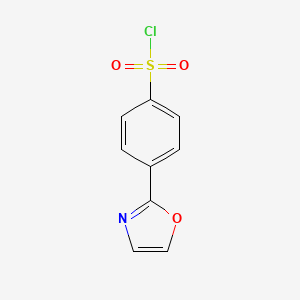
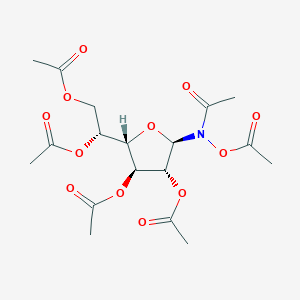
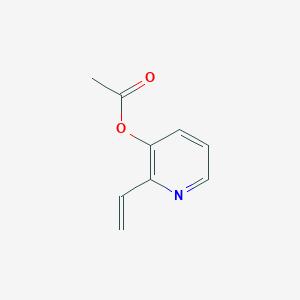
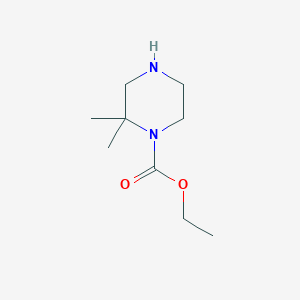
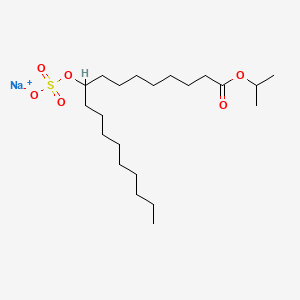
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
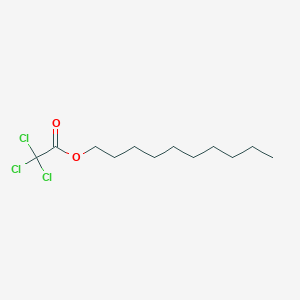
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
